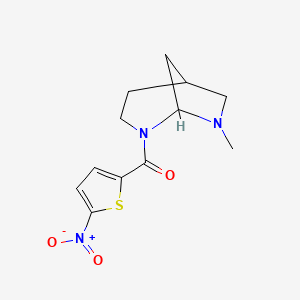
8-Methyl-3-(2'-nitrothien-5'-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(321)octane is a complex organic compound with the molecular formula C12H15N3O3S This compound features a bicyclic structure with a diazabicyclo[321]octane core, which is a common scaffold in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This can be achieved through various methodologies, including:
Enantioselective Construction: This involves the use of chiral catalysts to control the stereochemistry of the final product.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: The nitrothienyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the carbonyl group under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The nitrothienyl group can participate in electron transfer reactions, while the diazabicyclo[3.2.1]octane core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same core structure but lacks the nitrothienyl and carbonyl groups.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar core structure with a chlorine substituent instead of the nitrothienyl group.
Methyl (2R,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound features a hydroxyl and carboxylate group, making it structurally similar but functionally different.
Uniqueness
The presence of the nitrothienyl and carbonyl groups in 8-Methyl-3-(2’-nitrothien-5’-yl)carbonyl-3,8-diazabicyclo(3.2.1)octane imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. These functional groups enable a wider range of chemical transformations and interactions with biological targets, making it a versatile compound in various research applications.
Properties
CAS No. |
57269-28-0 |
|---|---|
Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-(5-nitrothiophen-2-yl)methanone |
InChI |
InChI=1S/C12H15N3O3S/c1-13-7-8-4-5-14(10(13)6-8)12(16)9-2-3-11(19-9)15(17)18/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
TYILFKWCXBXXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCN(C1C2)C(=O)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


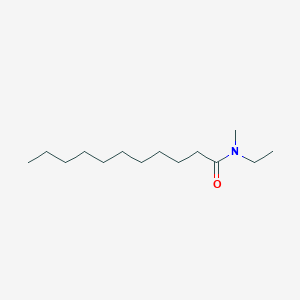
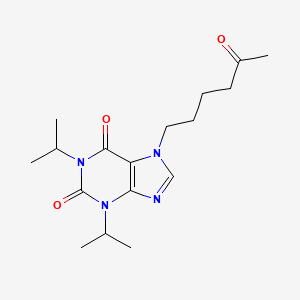
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
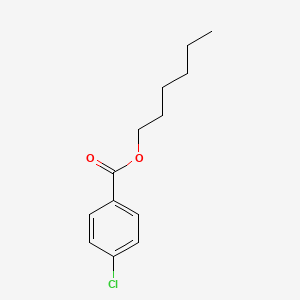
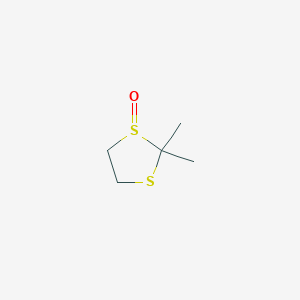


![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)
